molecular formula C22H18N4O2S B328735 1-[4-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA

1-[4-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA

Cat. No.: B328735
M. Wt: 402.5 g/mol
InChI Key: OJWYTDCSYCLUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives.

Chemical Reactions Analysis

1-[4-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Mechanism of Action

The mechanism of action of 1-[4-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes and the inhibition of cell growth . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-[4-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include other benzoxazole derivatives, such as:

These compounds share some similarities in their biological activities but differ in their chemical structures and specific applications.

Properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C22H18N4O2S/c1-2-14-5-10-19-18(12-14)25-21(28-19)15-6-8-17(9-7-15)24-22(29)26-20(27)16-4-3-11-23-13-16/h3-13H,2H2,1H3,(H2,24,26,27,29)

InChI Key

OJWYTDCSYCLUAT-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CN=CC=C4

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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